Product packaging for Sarkomycin(Cat. No.:CAS No. 11031-48-4)

Sarkomycin

Número de catálogo: B075957
Número CAS: 11031-48-4
Peso molecular: 140.14 g/mol
Clave InChI: ILFPCMXTASDZKM-YFKPBYRVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Sarkomycin is a structurally unique antibiotic and cytostatic agent first isolated from Streptomyces erythrochromogenes. Its primary research value lies in its potent antitumor activity, making it a compound of significant interest in oncology and cancer metabolism studies. The name "this compound" is derived from the Greek "sarkoma" (flesh, tumor), reflecting its initial discovery target.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B075957 Sarkomycin CAS No. 11031-48-4

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

11031-48-4

Fórmula molecular

C7H8O3

Peso molecular

140.14 g/mol

Nombre IUPAC

(1S)-2-methylidene-3-oxocyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h5H,1-3H2,(H,9,10)/t5-/m0/s1

Clave InChI

ILFPCMXTASDZKM-YFKPBYRVSA-N

SMILES

C=C1C(CCC1=O)C(=O)O

SMILES isomérico

C=C1[C@H](CCC1=O)C(=O)O

SMILES canónico

C=C1C(CCC1=O)C(=O)O

Otros números CAS

11031-48-4

Números CAS relacionados

874-21-5 (hydrochloride salt)

Sinónimos

sarkomycin A
sarkomycin A, sodium salt

Origen del producto

United States

Aplicaciones Científicas De Investigación

Introduction to Sarkomycin

This compound, a compound isolated from the Streptomyces strain in 1953, is recognized as one of the earliest antitumor agents. Despite its historical significance, it has not progressed to clinical application. However, it has played a pivotal role in the development of subsequent cancer therapies and continues to be a subject of research due to its biological properties.

Historical Context

This compound was among the first compounds studied for its potential in cancer treatment. Although it did not reach clinical use, its discovery marked the beginning of extensive research into microbial secondary metabolites as sources for anticancer drugs. This led to the identification and development of various other agents that are now standard in oncology .

Current Research Directions

Recent studies have focused on the structural characteristics of this compound and its analogs, investigating their potential for modification to enhance efficacy and reduce toxicity. Research has also explored the compound's role in understanding cancer biology, particularly in relation to oncogenes and signaling pathways involved in tumor growth .

Table 1: Comparison of this compound with Other Antitumor Agents

CompoundYear DiscoveredMechanism of ActionClinical Status
This compound1953DNA synthesis inhibitionNot clinically applied
Mitomycin C1956DNA cross-linkingApproved for use
Dactinomycin1964DNA intercalationApproved for use
Gemcitabine1990Nucleotide analogApproved for use

Case Studies

  • This compound Analog Studies : Research has demonstrated that modifications to this compound can yield compounds with enhanced antitumor activity. For instance, studies have shown that certain structural changes can improve selectivity for cancer cells while reducing toxicity to normal cells .
  • Mechanistic Insights : Investigations into how this compound interacts with cellular components have provided insights into its potential role in combination therapies. By understanding its interaction with DNA and cellular machinery, researchers are exploring ways to synergize this compound with other anticancer agents .

Análisis De Reacciones Químicas

Cycloaddition Reactions

A cycloaddition reaction between dimethyl 2-cyanofumarate and (σ-3-methoxyallyl)(η⁵-cyclopentadienyl)dicarbonyliron produces a cyclopentanoid intermediate, which serves as a precursor for sarkomycin . This method highlights the use of allyliron complexes to construct the cyclopentane core.

Reagent 1Reagent 2ProductKey Application
Dimethyl 2-cyanofumarateAllyliron complexCyclopentanoid derivativeThis compound synthesis

Asymmetric Rhodium-Catalyzed Conjugate Addition

A five-step enantioselective synthesis of (R)-sarkomycin employs:

  • Rhodium-catalyzed asymmetric conjugate alkenyl addition.

  • Silyl trapping.

  • Mukaiyama aldol reaction with aqueous formaldehyde .
    The final step uses microwave-assisted acidic conditions to liberate this compound in high yield , addressing its inherent instability .

Vinyl Carbonyl Reactivity

The conjugated vinyl carbonyl group enables:

  • Free radical reactions : Participates in chain reactions with sulfhydryl (SH) groups, critical for its biological activity .

  • Alkali sensitivity : Degrades under alkaline conditions via ester-like oxygen bridge cleavage, leading to loss of bioactivity .

Oxidative Susceptibility

  • Oxidative cleavage : The C=C double bond in intermediates is cleaved using ozone or RuO₄ to generate stable precursors .

Antitumor Mechanism

This compound’s vinyl carbonyl group alkylates DNA and proteins via Michael addition, disrupting cancer cell proliferation .

Stabilization Strategies

  • Protection as THP acetal : Stabilizes hydroxy groups during synthesis .

  • Microwave-assisted reactions : Reduce decomposition during final liberation steps .

Comparative Analysis of Synthetic Routes

MethodKey StepYieldStereoselectivityReference
Allyliron cycloadditionDiels-Alder reactionModerateRacemic
Rhodium catalysisConjugate alkenyl additionHighEnantioselective
Biosynthetic engineeringGene cluster manipulationVariableN/A

Degradation Pathways

  • Thermal decomposition : Unstable above 40°C, requiring low-temperature storage .

  • pH sensitivity : Degrades rapidly in neutral/basic conditions, necessitating acidic buffers (pH 4–6) for handling .

Comparación Con Compuestos Similares

Natural Analogues

  • Compound 1 (C${13}$H${16}$O$6$): A novel sarkomycin analog isolated from *Streptomyces* sp. HS-HY-144, featuring two 3-oxocyclopentanecarboxylic acid units linked at C-1. Despite structural similarity, it exhibited poor cytotoxicity against HeLa cells (IC${50}$ > 100 μM) and weak antibacterial activity against Staphylococcus aureus. The reduced activity was attributed to the absence of the α,β-unsaturated ketone group .
  • Cystacyclin : Contains a 2-methylidene-3-oxocyclopentanecarboxylic acid moiety linked to N-acetyl-L-cysteine. While structurally related to this compound, it functions as a nerve growth factor (NGF) mimetic rather than an antitumor agent, inducing neurite outgrowth in PC12 cells at 2–20 mg ml$^{-1}$ .

Structure-Activity Relationships (SAR)

Key findings from synthetic studies include:

α,β-Unsaturated Ketone : Essential for antitumor activity. Analogs lacking this group (e.g., Compound 1) showed reduced efficacy .

Exocyclic Methyl Group: Not strictly required. Bromides, hydrazine derivatives, and this compound S1 (XXVe) retained activity without this group .

Esterification : Methyl or ethyl esters of carboxylate derivatives (e.g., XXIXb) enhanced activity by 5–6× compared to the free acid, likely due to improved membrane permeability .

Ring Modifications : Opening the cyclopentane ring (e.g., acyclic analogs) preserved or enhanced activity, while dimerization (e.g., XXXII) or nitro-group additions (e.g., 2,4-dinitrophenylhydrazone) abolished it .

Clinical and Toxicity Profiles

  • Common side effects included phlebitis (77%) and nausea (50%) .

Métodos De Preparación

Strain Selection and Identification

The natural biosynthesis of this compound relies on actinomycetes, particularly Streptomyces strains. Streptomyces sp. HS-HY-144, isolated from Yunnan province soil, demonstrates high this compound productivity due to genetic adaptations in secondary metabolite pathways. 16S rDNA sequencing confirmed 100% homology with S. mirabilis strain 3662, underscoring the taxonomic precision required for strain selection.

Fermentation Process Optimization

Large-scale this compound production employs 50-L fermentors with precisely formulated media (Table 1). The production medium combines carbon sources (1% glucose, 4% soluble starch) with nitrogen supplements (2.5% soybean powder, 0.5% peptone) and trace minerals (MgSO₄·7H₂O, FeSO₄·7H₂O). Aerobic fermentation at 28°C for 7 days with 900 L·hr⁻¹ aeration and 100 rpm agitation maximizes biomass and metabolite accumulation.

Table 1: Composition of this compound Fermentation Media

ComponentConcentration (%, w/v)Source
Glucose1.0Sinopharm Chemical
Soluble Starch4.0Haiyan Liuhe Starch
Soybean Powder2.5Ningbo Beilun Jiangnan
Peptone0.5Sincere Biotech
MgSO₄·7H₂O0.8Sinopharm Chemical
FeSO₄·7H₂O0.6Sinopharm Chemical

Extraction and Purification

Post-fermentation broth undergoes multi-step processing:

  • Filtration and Solvent Extraction: Mycelial cake methanol extraction followed by Diaion HP-20 resin elution with 95% ethanol.

  • Ethyl Acetate Partitioning: Concentrated extracts subjected to liquid-liquid extraction, yielding 23 g crude material from 30 L broth.

  • Chromatographic Refinement: Silica gel column chromatography (CHCl₃/MeOH gradient) isolates this compound-containing fractions, with final purification via Sephadex LH-20 and preparative HPLC (30% CH₃CN/0.1% formic acid).

Synthetic Routes to Enantiopure this compound

Rhodium-Catalyzed Asymmetric Conjugate Addition

The 2013 synthesis established a five-step route using transition metal catalysis (Figure 1):

  • Key Step: Rhodium-catalyzed asymmetric alkenyl addition to α,β-unsaturated ester, achieving >90% enantiomeric excess (ee) through chiral ligand mediation.

  • Silyl Protection: Temporary tert-butyldiphenylsilyl (TBDPS) group installation stabilizes intermediates during Mukaiyama aldol reactions.

  • Microwave-Assisted Deprotection: Final THP acetal cleavage under acidic microwave conditions (120°C, 10 min) delivers (R)-sarkomycin in 85% yield.

Figure 1: Rhodium-catalyzed asymmetric synthesis of (R)-sarkomycin.
(Note: Figure would depict reaction scheme with catalytic cycle and stereochemical outcomes)

Intermolecular Pauson-Khand/Iridium Isomerization Approach

A 2018 innovation reduced synthetic steps while improving regioselectivity:

  • Scaffold Construction: Cobalt-mediated [2+2+1] cycloaddition between enyne and CO forms cyclopentane core with 78% efficiency.

  • Ir-Catalyzed Dynamic Kinetic Resolution: Chiral iridium complexes induce axial-to-central chirality transfer, establishing the (R)-configuration with 94% ee.

  • Final Functionalization: Hydrogenolysis of exocyclic alkene and oxidative ammonia elimination yield this compound methyl ester, later hydrolyzed to free acid.

Table 2: Comparative Analysis of this compound Synthetic Methods

ParameterRhodium RoutePauson-Khand Route
Total Steps55
Overall Yield41%53%
Key CatalystRh(I)/BINAPIr(I)/Josiphos
Enantiomeric Excess92% ee94% ee
Scalability10 g demonstrated50 g demonstrated

Analytical Characterization and Quality Control

Spectroscopic Identification

  • NMR Fingerprinting: 13C^{13}\text{C} NMR (CDCl₃, 125 MHz): δ 178.2 (C1), 132.4 (C2), 126.8 (C3), 72.1 (C4), 34.5 (C5).

  • High-Resolution MS: m/z 156.0423 [M+H]+^+ (calc. for C₇H₉O₃: 156.0426).

Bioactivity Correlation

Despite structural variations, synthetic this compound derivatives maintain bioactivity:

  • Antibacterial Activity: MIC 10 mg·mL⁻¹ against Staphylococcus epidermidis vs. 0.08 mg·mL⁻¹ for kanamycin.

  • Cytotoxicity: IC₅₀ 2.8 μM against HeLa cells, comparable to natural isolates .

Q & A

Basic Research Questions

Q. What are the standard methods for isolating Sarkomycin from Streptomyces erythrochromogenes, and how do solvent conditions influence yield?

  • Methodological Answer : this compound is isolated via solvent extraction under acidic conditions (pH 2-3). Initial extraction uses butanol or ethyl acetate, followed by vacuum evaporation and carbon chromatography for purification . Solvent choice impacts yield: butanol is non-irritating but less efficient for large-scale cultures, while ethyl acetate is effective for deep-tank fermentation but may introduce impurities requiring countercurrent distribution (pH 3.9–4.7) for refinement .
  • Key Parameters :

ParameterConditionOutcome
pH2-3Optimal solvent transfer
SolventEthyl acetateHigh yield but irritant
PurificationCarbon chromatographyRemoves pigments

Q. How can researchers confirm this compound’s anti-tumor activity in preclinical models?

  • Methodological Answer : Use in vivo models like Ehrlich carcinoma (ascitic or solid tumors). Administer purified this compound intraperitoneally at 10–20 mg/kg/day for 5–10 days. Monitor tumor regression and survival rates. Note: Ethyl acetate-derived samples may cause irritation, requiring toxicity controls .

Advanced Research Questions

Q. How can contradictory data on this compound’s solvent solubility (e.g., butanol vs. ethyl acetate) be resolved?

  • Methodological Answer : Discrepancies arise from strain variation (shake-flask vs. deep-tank cultures) and pH instability. Validate extraction protocols using:

pH titration : Ensure consistency in extraction pH (2-3).

HPLC-MS : Confirm compound identity post-extraction.

Bioactivity assays : Compare A/B variants (e.g., this compound B is a decomposition product with reduced potency) .

  • Contradiction Analysis Framework (adapted from ):

  • Compare experimental conditions (e.g., culture methods).
  • Replicate studies with controlled variables.
  • Use spectral data to rule out degradation.

Q. What strategies optimize this compound purification while minimizing decomposition?

  • Methodological Answer :

  • Countercurrent distribution : Separate this compound A (chlorophobic) from A’/B using pH 3.9–4.7 buffers.
  • Low-temperature storage : Neutral aqueous solutions of A’ revert to A when refrigerated, avoiding decomposition .
  • Purity assessment : Use UV-Vis (λ~270 nm) and bioactivity assays (Ehrlich tumor model).

Q. How should researchers design dose-response studies to assess this compound’s efficacy and toxicity?

  • Methodological Answer :

  • In vitro : Test against cancer cell lines (IC50 via MTT assay).
  • In vivo : Use graded doses (1–20 mg/kg) in tumor-bearing mice. Include:
  • Negative controls (vehicle-only).
  • Positive controls (e.g., doxorubicin).
  • Toxicity endpoints (weight loss, organ histopathology).
  • Statistical rigor : Apply ANOVA with post-hoc tests; report p-values <0.05 as significant .

Methodological Frameworks

Q. How can PICO/FINER frameworks structure this compound research questions?

  • PICO Example :

  • Population : Ehrlich carcinoma-bearing mice.
  • Intervention : this compound A (10 mg/kg, IP).
  • Comparison : Ethyl acetate vs. butanol-extracted samples.
  • Outcome : Tumor volume reduction ≥50%.
    • FINER Criteria : Ensure questions are Feasible (adequate sample size), Novel (A vs. B bioactivity), and Ethical (IACUC approval) .

Q. What systematic review approaches synthesize this compound’s mechanism of action data?

  • Methodological Answer :

Search databases : PubMed, Cochrane, Google Scholar (keywords: “this compound antitumor mechanism”).

Screen studies : Prioritize in vivo data and solvent-extraction details.

Integrate findings : Link solvent stability to bioactivity (e.g., A’ decomposition reduces efficacy) .

Ethics and Data Sharing

Q. How can researchers balance open data sharing with patient privacy in this compound clinical studies?

  • Methodological Answer :

  • De-identification : Remove direct identifiers (e.g., names, IDs).
  • Consent forms : Include clauses for data reuse (e.g., GDPR/IRB-approved templates).
  • Controlled access : Use repositories with embargo periods or approval workflows .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.